4-(chlorosulfonyl)phenyl 4-methylbenzenesulfonate
Overview
Description
4-(chlorosulfonyl)phenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H11ClO5S2 and a molecular weight of 346.81 g/mol . It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(chlorosulfonyl)phenyl 4-methylbenzenesulfonate typically involves the reaction of 4-chlorosulfonylphenol with 4-methylbenzenesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate ester. The reaction mixture is then purified through recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
4-(chlorosulfonyl)phenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Scientific Research Applications
4-(chlorosulfonyl)phenyl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(chlorosulfonyl)phenyl 4-methylbenzenesulfonate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form covalent bonds with various substrates, leading to the formation of sulfonate esters, sulfonamides, and other derivatives .
Comparison with Similar Compounds
4-(chlorosulfonyl)phenyl 4-methylbenzenesulfonate can be compared with other sulfonate esters and sulfonyl chlorides, such as:
4-chlorosulfonylphenol: Similar in structure but lacks the methylbenzenesulfonate group, making it less versatile in certain reactions.
4-methylbenzenesulfonyl chloride: Contains the methylbenzenesulfonate group but lacks the chlorosulfonyl group, limiting its reactivity with nucleophiles.
4-chlorosulfonylphenyl 4-methylbenzenesulfonamide: A derivative of this compound, where the sulfonate ester is replaced by a sulfonamide group, altering its chemical properties and reactivity.
Properties
IUPAC Name |
(4-chlorosulfonylphenyl) 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO5S2/c1-10-2-6-13(7-3-10)21(17,18)19-11-4-8-12(9-5-11)20(14,15)16/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRRDBNRFARYIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625176 | |
Record name | 4-(Chlorosulfonyl)phenyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121347-21-5 | |
Record name | 4-(Chlorosulfonyl)phenyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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